molecular formula C15H13NOS3 B2706705 N-(2-([2,3'-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide CAS No. 2034495-89-9

N-(2-([2,3'-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2706705
CAS No.: 2034495-89-9
M. Wt: 319.46
InChI Key: GNTZGUAHNXOUKT-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics .

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

While specific information on the mechanism of action for “N-(2-([2,3’-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide” was not found, a related thiophene carboxamide solamin analog showed potent antitumor activity through the inhibition of mitochondrial complex I .

Future Directions

Thiophene-based compounds have shown a variety of biological effects, making them a promising area for future research . They could be used as promising structures in the development of more potent pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various synthetic routes, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of catalytic systems and optimized reaction conditions to achieve high yields and purity. Common catalysts include nickel and palladium-based systems, which facilitate the formation of thiophene rings through cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide is unique due to its specific structure, which combines the properties of bithiophene and thiophene carboxamide. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS3/c17-15(12-5-8-19-10-12)16-6-3-13-1-2-14(20-13)11-4-7-18-9-11/h1-2,4-5,7-10H,3,6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTZGUAHNXOUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(S2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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